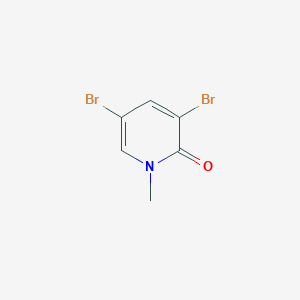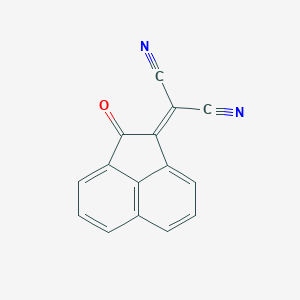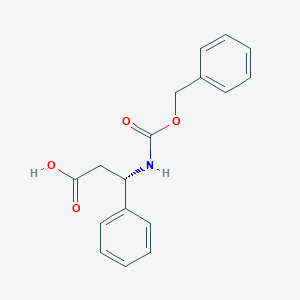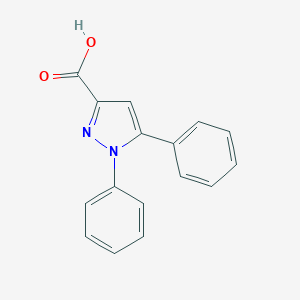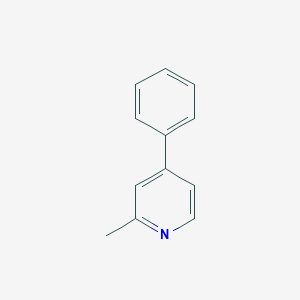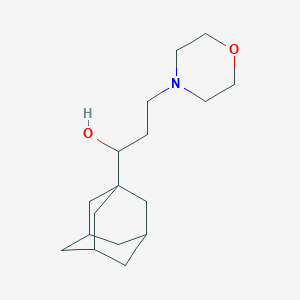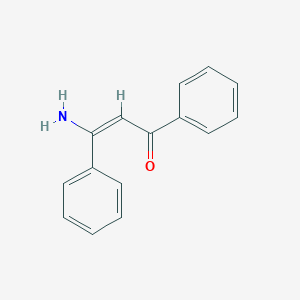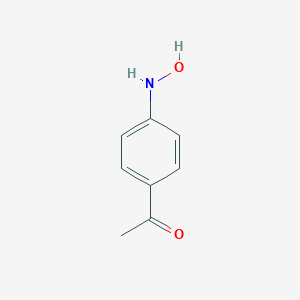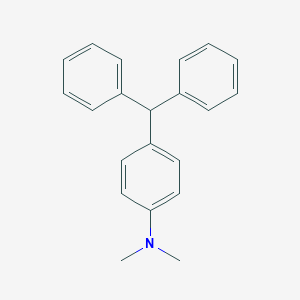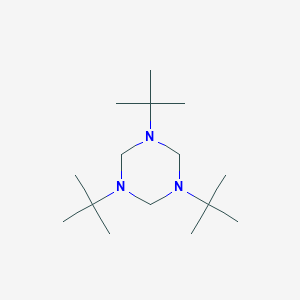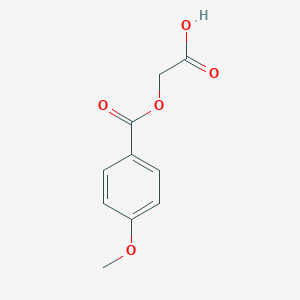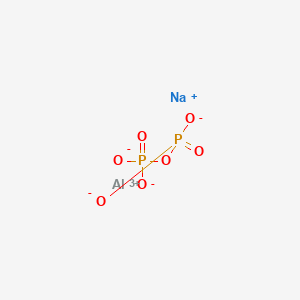
Sodium aluminum pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium aluminum pyrophosphate (SAPP) is a food additive that is commonly used in the food industry. It is a white powder that is odorless and tasteless. SAPP is used as a leavening agent in baked goods, such as cakes, bread, and pastries. It is also used in other food products, such as processed cheese, meat products, and canned fruits and vegetables. The purpose of
Wirkmechanismus
Sodium aluminum pyrophosphate works as a leavening agent by releasing carbon dioxide gas when it is heated. The gas causes the dough or batter to rise, resulting in a lighter and fluffier texture. Sodium aluminum pyrophosphate also works as an antimicrobial agent by disrupting the cell walls of bacteria and inhibiting their growth.
Biochemische Und Physiologische Effekte
Sodium aluminum pyrophosphate has been shown to have no significant biochemical or physiological effects on humans. Studies have shown that Sodium aluminum pyrophosphate is safe for consumption in the amounts used in food products. However, excessive consumption of Sodium aluminum pyrophosphate may lead to gastrointestinal discomfort.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium aluminum pyrophosphate has several advantages for lab experiments. It is easy to obtain and relatively inexpensive. Sodium aluminum pyrophosphate is also stable under a wide range of conditions, making it a useful tool for researchers. However, Sodium aluminum pyrophosphate has some limitations. It may not be suitable for certain experiments, such as those that require a specific pH range. Additionally, Sodium aluminum pyrophosphate may interfere with other chemicals in some experiments.
Zukünftige Richtungen
For Sodium aluminum pyrophosphate research include the development of new food products, the use of Sodium aluminum pyrophosphate in drug delivery systems, and the exploration of its potential as an antimicrobial agent in other industries.
Synthesemethoden
Sodium aluminum pyrophosphate is synthesized by reacting sodium phosphate with aluminum sulfate. The reaction occurs in an aqueous solution, and the resulting product is a white powder. The synthesis method is relatively simple and inexpensive, which is why Sodium aluminum pyrophosphate is widely used in the food industry.
Wissenschaftliche Forschungsanwendungen
Sodium aluminum pyrophosphate has been extensively studied in the scientific community. Its application in the food industry has been the primary focus of research. Studies have shown that Sodium aluminum pyrophosphate is an effective leavening agent that can improve the texture and flavor of baked goods. Sodium aluminum pyrophosphate has also been shown to have antimicrobial properties that can help preserve food products. Additionally, Sodium aluminum pyrophosphate has been studied for its potential use in drug delivery systems.
Eigenschaften
CAS-Nummer |
10305-79-0 |
|---|---|
Produktname |
Sodium aluminum pyrophosphate |
Molekularformel |
AlNaO7P2 |
Molekulargewicht |
223.91 g/mol |
IUPAC-Name |
aluminum;sodium;phosphonato phosphate |
InChI |
InChI=1S/Al.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 |
InChI-Schlüssel |
ZTNAIMTUTCKEMM-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Al+3] |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Al+3] |
Andere CAS-Nummern |
10305-79-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



